molecular formula C8H10BrNO B595208 2-Bromo-4-(ethoxymethyl)pyridine CAS No. 1289385-06-3

2-Bromo-4-(ethoxymethyl)pyridine

Cat. No. B595208
CAS RN: 1289385-06-3
M. Wt: 216.078
InChI Key: XBYFQVFVGJPTKC-UHFFFAOYSA-N
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Description

“2-Bromo-4-(ethoxymethyl)pyridine” is a chemical compound with the molecular weight of 202.05 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . The overall yield could be increased from 3.6% to 29.4% . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(ethoxymethyl)pyridine” can be represented by the formula C7H8BrNO . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The nucleophilic aromatic substitution of bromine into 2-bromo-1-ethylpyridinium bromide in its reaction with triethylamine is accompanied by subsequent oxidation of the intermediates . The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry .


Physical And Chemical Properties Analysis

“2-Bromo-4-(ethoxymethyl)pyridine” is a liquid at room temperature . It has a boiling point of 227.3±25.0 C at 760 mmHg . The refractive index is n20/D 1.561 (lit.) .

Mechanism of Action

While the exact mechanism of action for “2-Bromo-4-(ethoxymethyl)pyridine” is not specified, similar compounds have been studied. For instance, the nucleophilic aromatic substitution of bromine into 2-bromo-1-ethylpyridinium bromide in its reaction with triethylamine is accompanied by subsequent oxidation of the intermediates .

Safety and Hazards

The safety information for “2-Bromo-4-(ethoxymethyl)pyridine” indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for “2-Bromo-4-(ethoxymethyl)pyridine” are not mentioned, similar compounds such as 2-Bromo-4-methylpyridine have been used in the total synthesis of ocular age pigment A2-E, in the preparation of methoxy-2-(2-pyridyl)indoles, and in the preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine, via a Suzuki coupling reaction with 2,4-difluorophenylboronic acid . These applications suggest potential future directions for “2-Bromo-4-(ethoxymethyl)pyridine”.

properties

IUPAC Name

2-bromo-4-(ethoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-11-6-7-3-4-10-8(9)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYFQVFVGJPTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693768
Record name 2-Bromo-4-(ethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(ethoxymethyl)pyridine

CAS RN

1289385-06-3
Record name 2-Bromo-4-(ethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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